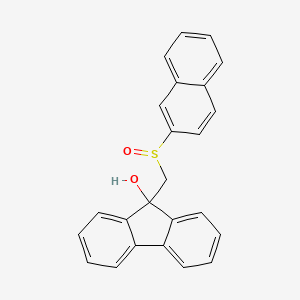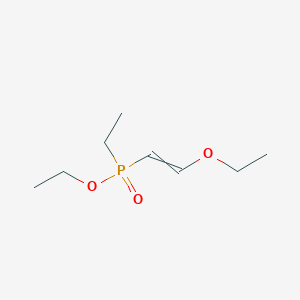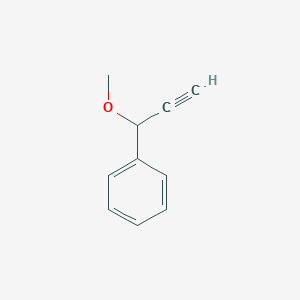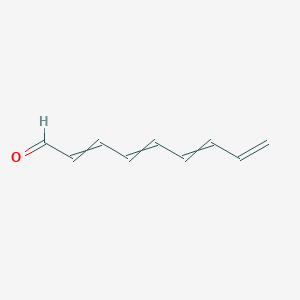
Chromium--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.
Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve ligands such as phosphines or amines, which can replace one of the metal atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chromium and platinum oxides, while reduction can yield pure chromium and platinum metals.
Applications De Recherche Scientifique
Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.
Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.
Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.
Mécanisme D'action
Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.
Comparaison Avec Des Composés Similaires
- Chromium–nickel
- Platinum–rhodium
- Chromium–cobalt
- Platinum–iridium
Chromium–platinum (1/1) stands out due to its unique combination of properties from both chromium and platinum, making it a valuable compound for a variety of applications in scientific research and industry.
Propriétés
Numéro CAS |
50811-45-5 |
|---|---|
Formule moléculaire |
CrPt |
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
Clé InChI |
MMAADVOQRITKKL-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
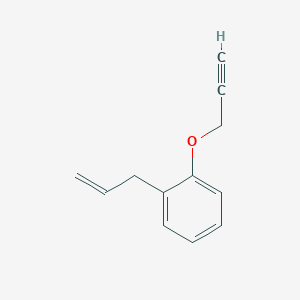


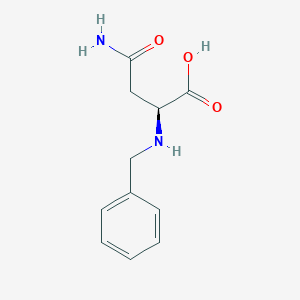
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)


